

NU-7107 in vivo efficacy vs other DNA-PK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **NU-7107**

Cat. No.: S548532

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DNA-PKcs Inhibitors at a Glance

The table below summarizes key DNA-PKcs inhibitors based on the information available. "N/A" indicates that specific quantitative data was not found in the search results.

Inhibitor Name	Reported IC ₅₀ for DNA-PK	Key Characteristics & Experimental Context
NU-7107	N/A	Analogue of NU7026 methylated at C-2 and C-6 of the morpholine ring; showed 4-fold slower plasma clearance in mice than NU7026 [1].
NU7026	0.23 µM [1]	Prototype inhibitor; rapid plasma clearance in mice largely due to extensive metabolism; demonstrated radiosensitization <i>in vitro</i> [1].
DA-143	2.5 nM [2]	Novel inhibitor designed for enhanced solubility ; shows improved potency over NU7441 [2].
NU7441	~14 nM [2]	Potent and specific inhibitor; faces significant challenges with water solubility [2].

Inhibitor Name	Reported IC ₅₀ for DNA-PK	Key Characteristics & Experimental Context
AZD7648	N/A	Potent inhibitor; used in preclinical studies to sensitize neuroendocrine tumor cells to radiation therapy <i>in vitro</i> and <i>in vivo</i> [3] [4].
Peposertib (M3814)	N/A	Inhibitor evaluated in clinical trials; shown to inhibit radiation-induced DNA-PK autophosphorylation and DSB repair in xenograft models [5].

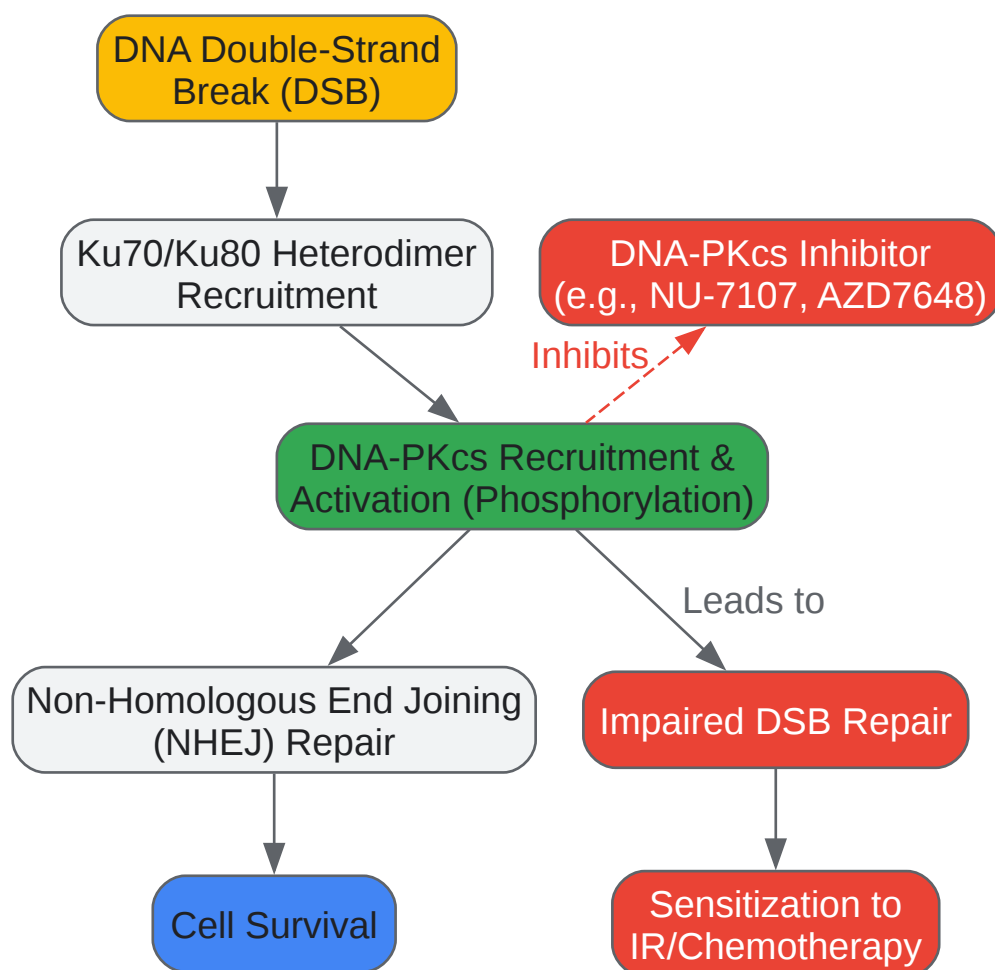
Experimental Data and Workflows

The available data for **NU-7107** primarily comes from a preclinical pharmacokinetics and metabolism study.

- **Experimental Protocol for NU-7107 Pharmacokinetics (PK) [1]**
 - **Test Compounds:** NU7026 and its analogue NU7107 were synthesized as described.
 - **In Vivo Administration:** Female BALB/c mice were used. NU7026 was formulated for intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) administration.
 - **Sample Collection:** Blood was collected at various time points post-administration via cardiac puncture. Plasma was obtained by centrifugation.
 - **Analytical Method:** Plasma samples were analyzed using **liquid chromatography tandem mass spectrometry (LC/MS/MS)**. Chromatography was performed using a zwitterionic column with a methanol gradient.
- **Key Finding on NU-7107 [1]**
 - The plasma clearance of NU7107 was found to be **four-fold slower** than that of the lead compound, NU7026. This was attributed to the methylation at the C-2 position of the morpholine ring, which blocked a major site of metabolism.

DNA-PKcs Signaling and Inhibitor Mechanism

The following diagram illustrates the role of DNA-PKcs in DNA repair and how inhibitors interfere with this process.



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This pathway shows that DNA-PKcs is a critical kinase in the **non-homologous end joining (NHEJ)** pathway for repairing DNA double-strand breaks [2] [5]. Inhibitors like **NU-7107** and AZD7648 block this repair mechanism, sensitizing cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.

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References

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